molecular formula C10H13F3N2 B070355 3-Amino-4-(isopropylamino)benzotrifluoride CAS No. 175277-91-5

3-Amino-4-(isopropylamino)benzotrifluoride

Cat. No. B070355
M. Wt: 218.22 g/mol
InChI Key: ZNVHJHXDEMIHDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related compounds involves complex processes that can lead to a variety of stereoisomers. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomeric benzylic hydroxylation metabolites of metoprolol, a structurally related compound, showcase the complexity of synthesizing specific stereochemical configurations (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(isopropylamino)benzotrifluoride and its analogs can be analyzed through methods such as density functional theory (DFT) calculations, which predict the favored arrangements of molecules. For example, studies on related compounds demonstrate how proton tautomerism affects molecular structure (Pyrih et al., 2023).

Chemical Reactions and Properties

3-Amino-4-(isopropylamino)benzotrifluoride participates in various chemical reactions, illustrating its reactivity and interaction with different chemical groups. The compound's reactivity can be exemplified by studies on similar molecules, where transformations and synthesis of new compounds involve intricate chemical reactions and the formation of complexes with other molecules (Rybalova et al., 2008).

Physical Properties Analysis

The physical properties of 3-Amino-4-(isopropylamino)benzotrifluoride, such as solubility, melting point, and boiling point, are crucial for its application in material science and chemistry. These properties can be significantly influenced by the molecular structure and substituents present in the compound. For instance, the synthesis of polyimides based on isomeric ditrifluoromethyl substituted compounds showcases the impact of trifluoromethyl substituents on the physical properties of materials (Qiu et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(isopropylamino)benzotrifluoride, including acidity, basicity, and reactivity towards other chemical species, are influenced by its molecular structure. Studies on compounds with similar functionalities provide insights into the chemical behavior and potential applications of 3-Amino-4-(isopropylamino)benzotrifluoride in various chemical reactions and as a precursor in organic synthesis (Yang et al., 2002).

Scientific Research Applications

Degradation and Stability Studies

One significant application area is in the degradation and stability studies of pharmaceutical compounds. For example, research on nitisinone, a compound with similar structural features, employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to understand its stability under various conditions and identify its degradation products (Barchańska et al., 2019). Such methodologies are crucial for assessing the shelf life and safety of pharmaceuticals, including those containing 3-Amino-4-(isopropylamino)benzotrifluoride.

Synthesis and Chemical Properties

Another area of application is the synthesis and exploration of chemical properties of compounds for various uses. The synthesis of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry, including pharmaceuticals, dyes, and agrochemicals, showcases the versatility of nitrogen-containing compounds in contributing to diverse chemical products (Nazarov et al., 2021). This suggests that 3-Amino-4-(isopropylamino)benzotrifluoride could similarly serve as a precursor or intermediate in the synthesis of various industrially relevant compounds.

Advanced Oxidation Processes

In environmental sciences, the degradation of compounds through advanced oxidation processes (AOPs) is a critical area of research. Studies on acetaminophen degradation by AOPs, leading to various by-products and pathways, can inform similar research on the environmental fate and treatment options for 3-Amino-4-(isopropylamino)benzotrifluoride and its related compounds (Qutob et al., 2022). Understanding these processes is essential for mitigating the environmental impact of pharmaceutical and chemical manufacturing.

Pharmacological Evaluation of Derivatives

While the request was to exclude direct drug use and dosage information, the methodology for evaluating the pharmacological effects of chemical derivatives remains relevant. Research into the synthesis and pharmacological evaluation of novel compounds for antioxidant and anti-inflammatory purposes shows the potential for 3-Amino-4-(isopropylamino)benzotrifluoride derivatives to serve as leads in the development of new therapeutic agents (Raut et al., 2020).

Safety And Hazards

The compound is classified under GHS07, with the signal word "Warning" . Hazard statements include H302+H312+H332, H319, and H335 . Precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHJHXDEMIHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352841
Record name N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(isopropylamino)benzotrifluoride

CAS RN

175277-91-5
Record name N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-91-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 5.46 g of N-isopropyl-2-nitro-4-trifluoromethylaniline, 30 ml of ethyl acetate and 5% palladium charcoal (catalytic amount) was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark). The filtrate was washed with water, dried over sodium sulfate, then, concentrated under reduced pressure, to obtain 4.35 g of N1-isopropyl-4-trifluoromethylbenzene-1,2-diamine.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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